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Compound of Interest

Compound Name:
1-(2-Chlorophenyl)-N-

methylethanamine

CAS No.: 51586-22-2

Cat. No.: B1591267 Get Quote

This technical guide provides a comprehensive analysis of the expected spectroscopic data for

the compound 1-(2-Chlorophenyl)-N-methylethanamine. Designed for researchers,

scientists, and professionals in drug development, this document delves into the predicted

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The

interpretations are grounded in fundamental principles of spectroscopy and comparative

analysis with structurally related molecules.

Introduction
1-(2-Chlorophenyl)-N-methylethanamine is a substituted phenethylamine derivative. Its

chemical structure, featuring a chiral center, a secondary amine, and a chlorinated aromatic

ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is

paramount for its unambiguous identification, purity assessment, and for tracking its behavior in

various chemical and biological systems. This guide will elucidate the expected spectral

features, providing a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 1-(2-Chlorophenyl)-N-methylethanamine, both ¹H and ¹³C NMR are
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indispensable.

Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of different types of protons,

their chemical environment, and their proximity to other protons. The predicted chemical shifts

(δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2-Chlorophenyl)-N-methylethanamine
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Protons
Predicted
Chemical Shift
(ppm)

Multiplicity Integration Rationale

CH₃ (on N) ~2.3 - 2.5 Singlet 3H

Attached to

nitrogen,

deshielded

compared to a

standard alkane.

CH₃ (on ethyl) ~1.3 - 1.5 Doublet 3H
Coupled to the

methine proton.

NH Variable (broad) Singlet 1H

Chemical shift is

concentration

and solvent

dependent;

proton is

exchangeable.

CH ~3.5 - 3.8 Quartet 1H

Coupled to the

adjacent methyl

group and

deshielded by

the nitrogen and

aromatic ring.

Aromatic CH ~7.2 - 7.5 Multiplet 4H

Complex splitting

pattern due to

ortho, meta, and

para couplings

on the

substituted

benzene ring.

Experimental Protocol for ¹H NMR Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum would involve:
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Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-Chlorophenyl)-N-
methylethanamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width (sw): 0-12 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak

(e.g., CHCl₃ at 7.26 ppm).

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and

their electronic environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(2-Chlorophenyl)-N-methylethanamine
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Carbon
Predicted Chemical Shift
(ppm)

Rationale

CH₃ (on N) ~35 - 40
Typical range for an N-methyl

group.

CH₃ (on ethyl) ~20 - 25 Aliphatic methyl group.

CH ~55 - 60
Methine carbon attached to

nitrogen and the aromatic ring.

Aromatic C-Cl ~130 - 135
Carbon directly attached to the

electronegative chlorine atom.

Aromatic C-CH ~140 - 145

Quaternary carbon of the

aromatic ring attached to the

ethylamine side chain.

Aromatic CH ~125 - 130 Aromatic carbons.

Experimental Protocol for ¹³C NMR Acquisition:

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrumentation: A 75 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

Number of Scans: 512-1024 scans due to the low natural abundance of ¹³C.

Relaxation Delay (d1): 2 seconds.

Spectral Width (sw): 0-200 ppm.

Processing: Similar to ¹H NMR, with calibration using the solvent peak (e.g., CDCl₃ at 77.16

ppm).
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To further confirm assignments, two-dimensional NMR techniques such as COSY (Correlated

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear

Multiple Bond Correlation) are invaluable.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to bond vibrations.

Table 3: Predicted IR Absorption Bands for 1-(2-Chlorophenyl)-N-methylethanamine

Wavenumber
(cm⁻¹)

Vibration Intensity Functional Group

3300 - 3500 N-H stretch Medium, broad Secondary Amine

2850 - 3000 C-H stretch Strong Aliphatic (CH, CH₃)

~3050 C-H stretch Medium Aromatic

1450 - 1600 C=C stretch Medium-Strong Aromatic Ring

1000 - 1100 C-N stretch Medium Amine

750 - 780 C-Cl stretch Strong
Aryl Halide (ortho-

substitution)

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small drop of the neat liquid sample of 1-(2-Chlorophenyl)-N-
methylethanamine directly onto the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

Data Processing: A background spectrum of the clean ATR crystal is recorded and

automatically subtracted from the sample spectrum.

The presence of a broad N-H stretch around 3300-3500 cm⁻¹ is a key diagnostic feature for the

secondary amine. The strong absorption in the fingerprint region corresponding to the C-Cl

stretch will also be a characteristic feature.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum of 1-(2-Chlorophenyl)-N-methylethanamine:

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 169. Due to the presence of

chlorine, an M+2 peak at m/z 171 with an intensity of approximately one-third of the M⁺ peak

will be observed, which is characteristic of a molecule containing one chlorine atom.

Base Peak: The most abundant fragment is likely to be at m/z 58, resulting from the benzylic

cleavage to form the [CH(CH₃)NHCH₃]⁺ ion. This is a common and highly favored

fragmentation pathway for N-alkylphenethylamines.

Other Key Fragments:

m/z 125/127: Loss of the ethylamine side chain ([M - C₂H₅N]⁺), resulting in the

chlorotropylium ion.

m/z 91: Loss of chlorine from the m/z 125/127 fragment.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

Sample Introduction: The sample can be introduced via a direct insertion probe or through a

gas chromatograph (GC-MS).

Ionization: Electron ionization at 70 eV.
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Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

Detection: An electron multiplier detector.

Visualizing Fragmentation
The fragmentation of 1-(2-Chlorophenyl)-N-methylethanamine in a mass spectrometer can

be visualized as a logical workflow.

[C₉H₁₂ClN]⁺˙
m/z 169/171

[C₃H₈N]⁺
m/z 58 (Base Peak)Benzylic Cleavage

[C₇H₆Cl]⁺
m/z 125/127

Loss of C₂H₅N

[C₇H₇]⁺
m/z 91

Loss of Cl

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Characterization of 1-(2-Chlorophenyl)-
N-methylethanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591267#spectroscopic-data-nmr-ir-ms-of-1-2-
chlorophenyl-n-methylethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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